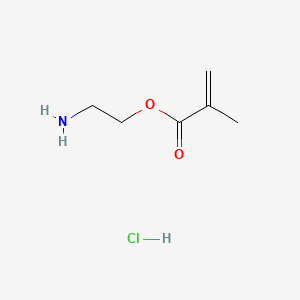

2-Aminoethyl methacrylate hydrochloride

Overview

Description

2-Aminoethyl methacrylate hydrochloride (AMA) is an amine-based methacrylic monomer used in the production of polymers and copolymers . It is utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group .

Synthesis Analysis

AMA is commonly used in the synthesis of poly (2-aminoethylmethacrylate), a biocompatible cationic polymer widely used in the biomedical field . A method for producing AMA involves reacting a ketimine compound of 2-aminoethyl methacrylate with water and an acid .Molecular Structure Analysis

The molecular formula of AMA is C6H12ClNO2 . It has an average mass of 165.618 Da and a monoisotopic mass of 165.055649 Da .Chemical Reactions Analysis

AMA is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .Physical And Chemical Properties Analysis

AMA is a crystalline powder with a color ranging from white to light green to light brown . It has a melting point range of 102-110 °C (lit.) . It is soluble in water .Scientific Research Applications

Coatings

AMA is a highly reactive monomer that is used in the production of polymers and copolymers for coatings . Its methacrylate group allows it to undergo free radical polymerization, making it suitable for creating coatings with specific properties such as improved adhesion, resistance, and durability.

Adhesives

In the field of adhesives, AMA’s reactivity is exploited to produce strong bonding materials . The polymers and copolymers derived from AMA can be tailored to enhance the performance of adhesives used in various industrial and medical applications.

Medical Devices

AMA-based polymers are utilized in medical devices due to their biocompatibility and stability . The monomer can be polymerized into structures that are used in devices that require precision and reliability, such as in drug delivery systems and surgical tools.

Tissue Engineering

AMA is used to create polyurethane/urea composite scaffolds in tissue engineering . These scaffolds support the growth and development of new tissues, providing a framework that mimics the natural extracellular matrix.

Polymer Brushes

AMA serves as a precursor for synthesizing homo and copolymer brushes . These brushes can be grafted onto surfaces to modify their properties, such as tuning the electrochemical properties of silicon wafers, which is crucial for semiconductor technology.

Electrochemical Properties

The polymer brushes derived from AMA are used to adjust the electrochemical characteristics of materials like silicon wafers . This application is significant in the production of electronic devices, where precise control over the material properties is essential.

Mechanism of Action

Target of Action

The primary target of 2-Aminoethyl methacrylate hydrochloride is the methacrylate group present in the compound . This group is highly reactive and enables the compound to undergo both free radical polymerization and other polymerization reactions .

Mode of Action

2-Aminoethyl methacrylate hydrochloride interacts with its target, the methacrylate group, through a process known as free radical polymerization . This process involves the formation of polymers by the successive addition of free radicals . The compound’s high reactivity allows it to participate in these reactions, leading to the formation of polymers and copolymers .

Biochemical Pathways

The primary biochemical pathway affected by 2-Aminoethyl methacrylate hydrochloride is the polymerization pathway . The compound’s interaction with the methacrylate group leads to the formation of polymers and copolymers . These polymers can be used in a wide range of applications, including coatings, adhesives, and medical devices .

Result of Action

The molecular and cellular effects of 2-Aminoethyl methacrylate hydrochloride’s action primarily involve the formation of polymers and copolymers . These polymers can tune the electrochemical properties of silicon wafers and can be used in the synthesis of polyurethane/urea composite scaffolds for tissue engineering applications .

Action Environment

The action of 2-Aminoethyl methacrylate hydrochloride can be influenced by environmental factors. For instance, the compound’s reactivity and thus its ability to form polymers can be affected by temperature and pH . Additionally, the compound contains a stabilizer, phenothiazine, which may also influence its stability and reactivity .

Safety and Hazards

AMA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

AMA is used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is also used in biomedical research as a crosslinking agent for hydrogels and other biomaterials . The future directions of AMA could involve further exploration of its applications in these areas.

Relevant papers on AMA discuss its use in the synthesis of polymers and copolymers , its production methods , and its applications in various fields .

properties

IUPAC Name |

2-aminoethyl 2-methylprop-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHISXQEKIKSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26747-45-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26747-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60883715 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2420-94-2 | |

| Record name | 2-Aminoethyl methacrylate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoethyl methacrylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyl methacrylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOETHYL METHACRYLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KTZ5TUM98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

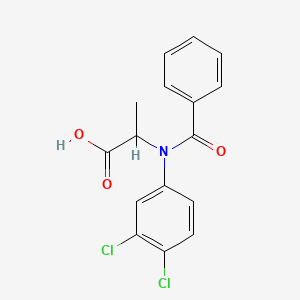

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

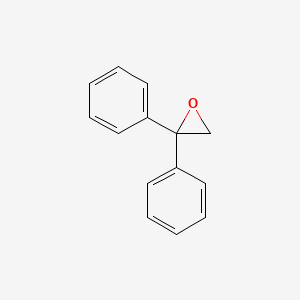

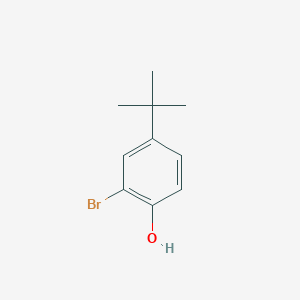

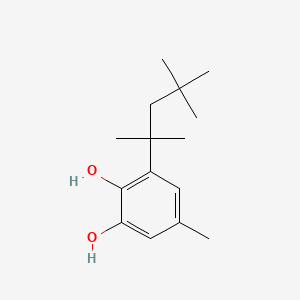

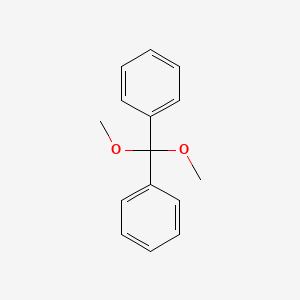

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-aminoethyl methacrylate hydrochloride?

A1: 2-Aminoethyl methacrylate hydrochloride has the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol.

Q2: What spectroscopic data is available to characterize AEMA?

A2: 1H NMR spectroscopy is commonly used to confirm the structure of AEMA and its copolymers [, , , ].

Q3: What are the advantages of using AEMA in the synthesis of antifouling materials?

A3: AEMA is a cationic monomer that can be copolymerized with other monomers to introduce amine functionalities onto surfaces. These amine groups can be further modified to create zwitterionic materials with excellent antifouling properties, resisting both inorganic scaling and organic fouling [, ].

Q4: How does the incorporation of AEMA affect the properties of hydrogels?

A4: AEMA introduces primary amine groups into hydrogels, influencing their charge density, swelling behavior, and responsiveness to pH changes [, , , , , ].

Q5: Can AEMA be used to modify the surface properties of polymers like poly(ether ether ketone) (PEEK)?

A5: Yes, AEMA can be incorporated into copolymers that are then grafted onto PEEK surfaces, improving their blood compatibility by reducing protein adsorption and platelet adhesion [].

Q6: What role does AEMA play in the synthesis of catalytic nanoreactors?

A6: AEMA can be copolymerized with other monomers to create polymer brushes on surfaces. These brushes can then be functionalized with catalytic components, forming nanoreactors capable of catalyzing cascade reactions [].

Q7: How can AEMA contribute to targeted drug delivery systems?

A7: AEMA can be incorporated into pH-sensitive polymers that self-assemble into micelles or nanocapsules. These carriers can encapsulate drugs and release them in response to the acidic environment of tumor tissues [, , ].

Q8: Can AEMA be utilized in the development of gene delivery systems?

A8: Yes, AEMA-containing polymers can condense DNA into nanoparticles for gene delivery. The cationic nature of AEMA facilitates interactions with negatively charged DNA [, ].

Q9: How are AEMA-containing polymers and materials characterized?

A10: Common techniques include 1H NMR spectroscopy, gel permeation chromatography (GPC), dynamic light scattering (DLS), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) [, , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)